molecular formula C11H13BrO2 B146710 Ethyl 3-(2-bromophenyl)propanoate CAS No. 135613-33-1

Ethyl 3-(2-bromophenyl)propanoate

Cat. No.: B146710
CAS No.: 135613-33-1
M. Wt: 257.12 g/mol
InChI Key: ZKICRDRBPPOQLM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromophenyl)propanoate is an organic compound with the molecular formula C11H13BrO2. It is an ester derived from 3-(2-bromophenyl)propanoic acid and ethanol. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-bromophenyl)propanoate can be synthesized through the esterification of 3-(2-bromophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture with the catalyst for several hours until the ester is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 3-(2-hydroxyphenyl)propanoate or 3-(2-aminophenyl)propanoate.

    Reduction: Formation of 3-(2-bromophenyl)propanol.

    Oxidation: Formation of 3-(2-bromophenyl)propanoic acid.

Scientific Research Applications

Ethyl 3-(2-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromophenyl)propanoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Ethyl 3-(2-bromophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 2-(3-bromophenyl)propanoate: Differing in the position of the bromine atom on the phenyl ring.

    Ethyl 3-(4-bromophenyl)propanoate: Another positional isomer with the bromine atom at the para position.

    Ethyl 3-(3-bromophenyl)propanoate: Similar structure but with the bromine atom at the meta position.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the positional differences of the bromine atom on the phenyl ring .

Properties

IUPAC Name

ethyl 3-(2-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKICRDRBPPOQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442513
Record name Ethyl 3-(2-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135613-33-1
Record name Ethyl 3-(2-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L 4-necked round bottom flask that was equipped with an overhead stirrer, an addition funnel, a condenser and a temperature-probe, was added the solution of sodium ethoxide/ethanol (21% wt. %, 161.8 g) at 20–25° C. under nitrogen. Ethyl 2-benzylacetoacetate (103.1 g, 0.454 mole) was added dropwise. The resulting solution was stirred at 20–25° C. for 30 minutes. The reaction mixture was then cooled to −35° C. with a dry ice/acetone bath. N-Bromosuccinimide (NBS; 97.95 g, 0.545 mole) was added portion-wise over 30 minutes. After the addition was over, the reaction mixture was stirred at −35° C. for 1 hr before warming up to 20–25° C. and it was stirred for an additional 2 hrs. The reaction was then quenched with water (400 mL) and ethyl acetate (600 mL) was added. The layers were separated and the product was extracted from aqueous layer with ethyl acetate (400 mL×3). The combined organic layers was washed with saturated sodium bicarbonate twice (400 mL×2), water twice (400 mL×2) and brine (500 mL). After the removal of solvent, the product (crude, 132 g) was distilled under reduced pressure. Ethyl 2-bromo-3-benzenepropanoate (97.7 g) was obtained at yield 83.7%.
Name
sodium ethoxide ethanol
Quantity
161.8 g
Type
reactant
Reaction Step One
Quantity
103.1 g
Type
reactant
Reaction Step Two
Quantity
97.95 g
Type
reactant
Reaction Step Three

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